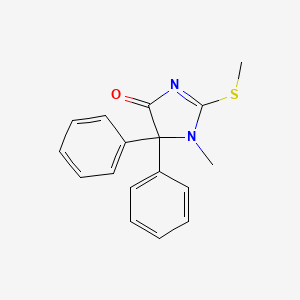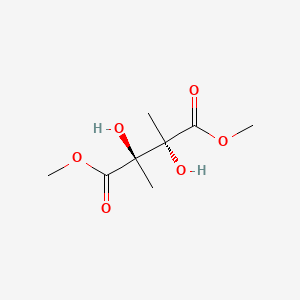
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is an organic compound with a unique stereochemistry It is a diester derivative of butanedioic acid, featuring two hydroxyl groups and two methyl groups on the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate typically involves the esterification of the corresponding dihydroxy acid. One common method is the reaction of (2R,3S)-2,3-dihydroxybutanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. Purification is typically achieved through distillation or recrystallization.
化学反応の分析
Types of Reactions
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of dimethyl (2R,3S)-2,3-diketobutanedioate.
Reduction: Formation of dimethyl (2R,3S)-2,3-dihydroxybutanol.
Substitution: Formation of dimethyl (2R,3S)-2,3-dichlorobutanedioate.
科学的研究の応用
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions due to its chiral nature.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific stereochemical properties.
作用機序
The mechanism of action of dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The chiral centers play a crucial role in determining the specificity and efficiency of these interactions.
類似化合物との比較
Similar Compounds
Dimethyl (2R,3S)-2,3-dibromosuccinate: Similar in structure but with bromine atoms instead of hydroxyl groups.
Dimethyl (2R,3S)-2,3-piperazinedicarboxylate: Contains a piperazine ring instead of hydroxyl groups.
Uniqueness
Dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups
特性
CAS番号 |
15309-47-4 |
|---|---|
分子式 |
C8H14O6 |
分子量 |
206.19 g/mol |
IUPAC名 |
dimethyl (2R,3S)-2,3-dihydroxy-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C8H14O6/c1-7(11,5(9)13-3)8(2,12)6(10)14-4/h11-12H,1-4H3/t7-,8+ |
InChIキー |
DFUOCXQEKZFLHR-OCAPTIKFSA-N |
異性体SMILES |
C[C@@](C(=O)OC)([C@](C)(C(=O)OC)O)O |
正規SMILES |
CC(C(=O)OC)(C(C)(C(=O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


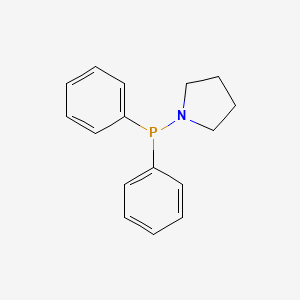


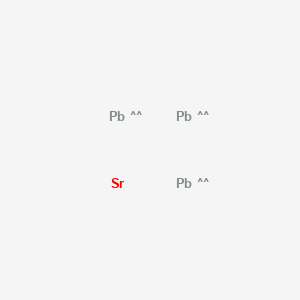
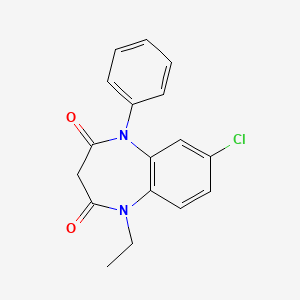
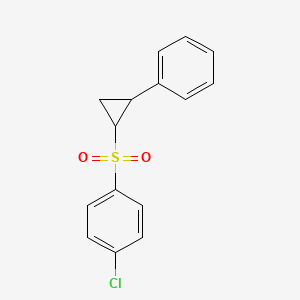


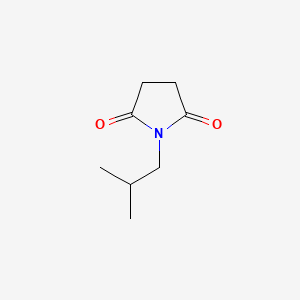
![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)
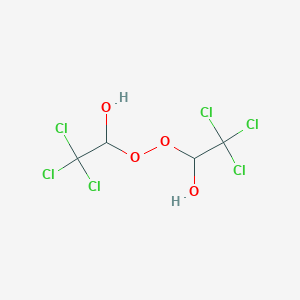
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)

